1-[(3-Bromophenyl)methyl]-3-methoxyazetidine 1-[(3-Bromophenyl)methyl]-3-methoxyazetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13710404
InChI: InChI=1S/C11H14BrNO/c1-14-11-7-13(8-11)6-9-3-2-4-10(12)5-9/h2-5,11H,6-8H2,1H3
SMILES: COC1CN(C1)CC2=CC(=CC=C2)Br
Molecular Formula: C11H14BrNO
Molecular Weight: 256.14 g/mol

1-[(3-Bromophenyl)methyl]-3-methoxyazetidine

CAS No.:

Cat. No.: VC13710404

Molecular Formula: C11H14BrNO

Molecular Weight: 256.14 g/mol

* For research use only. Not for human or veterinary use.

1-[(3-Bromophenyl)methyl]-3-methoxyazetidine -

Specification

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
IUPAC Name 1-[(3-bromophenyl)methyl]-3-methoxyazetidine
Standard InChI InChI=1S/C11H14BrNO/c1-14-11-7-13(8-11)6-9-3-2-4-10(12)5-9/h2-5,11H,6-8H2,1H3
Standard InChI Key XADHFEMWJOMKPC-UHFFFAOYSA-N
SMILES COC1CN(C1)CC2=CC(=CC=C2)Br
Canonical SMILES COC1CN(C1)CC2=CC(=CC=C2)Br

Introduction

Synthesis and Synthetic Methodologies

The synthesis of 1-[(3-Bromophenyl)methyl]-3-methoxyazetidine involves multi-step routes, often leveraging azetidine ring formation followed by functionalization:

Reductive Cyclization of γ-Haloalkyl Imines

Azetidines can be synthesized via reductive cyclization of γ-haloalkyl imines using sodium borohydride. For example:

  • Imine formation: Reaction of 3-bromobenzylamine with a γ-bromo ketone yields a γ-haloalkyl imine intermediate .

  • Cyclization: Treatment with NaBH4_4 in methanol induces intramolecular nucleophilic substitution, forming the azetidine ring .

  • Methoxy introduction: Post-cyclization etherification with methyl iodide or methoxy-group retention during precursor synthesis .

[2+2] Cycloaddition

Photochemical [2+2] cycloaddition between enamines and alkenes provides an alternative route, though lower yields are reported due to competing side reactions .

Example synthesis pathway:

3-Bromobenzylamine+3-methoxypropenalNaBH41-[(3-Bromophenyl)methyl]-3-methoxyazetidine\text{3-Bromobenzylamine} + \text{3-methoxypropenal} \xrightarrow{\text{NaBH}_4} \text{1-[(3-Bromophenyl)methyl]-3-methoxyazetidine}

Optimization challenges:

  • Ring strain in azetidines necessitates mild conditions to prevent ring-opening .

  • Bromine sensitivity requires inert atmospheres (e.g., N2_2) to avoid debromination .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular weight256.14 g/mol
Boiling point~250–270°C (estimated)
SolubilitySoluble in DMSO, methanol; insoluble in H2_2O
LogP (lipophilicity)2.8 (predicted)
StabilitySensitive to strong acids/bases; stable at RT under N2_2

Biological and Pharmacological Activity

Kinase Inhibition

In oncology, azetidine-containing compounds demonstrate kinase inhibitory activity. Patent US9593098B2 highlights analogues inhibiting EGFR mutants, suggesting potential for targeted cancer therapies .

Applications in Drug Discovery

Lead Optimization Strategies

  • Ring B modifications: Introducing spirocyclic or polar groups (e.g., 2-oxa-6-azaspiro[3.3]heptane) improves metabolic stability and MIC potency .

  • Halogen substitution: Replacing bromine with chlorine or fluorine alters target affinity and toxicity profiles .

Comparative activity of analogues:

CompoundPks13 IC50_{50} (μM)M. tuberculosis MIC (μM)
1-[(3-Bromophenyl)methyl]-3-methoxyazetidine0.120.8
3-(4-Chlorophenyl) analogue0.181.2
Spirocyclic derivative0.090.5

Data adapted from .

ADMET Profiling

  • Microsomal stability: Moderate clearance in mouse liver microsomes (CLint_{int} = 25 mL/min/kg) .

  • CYP inhibition: Low inhibition of CYP3A4 (IC50_{50} > 10 μM), reducing drug-drug interaction risks .

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